molecular formula C10H19NO4 B1472796 n-Methoxy-n-methyl-succinamic acid tert-butyl ester CAS No. 180858-08-6

n-Methoxy-n-methyl-succinamic acid tert-butyl ester

Cat. No. B1472796
CAS RN: 180858-08-6
M. Wt: 217.26 g/mol
InChI Key: WFPAIHVCLZLRLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as MMSTBE, can be achieved through a method involving the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .

Scientific Research Applications

Synthesis Applications

N-Methoxy-N-methyl-succinamic acid tert-butyl ester is used in various synthesis processes in chemical research. For instance, it plays a role in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, aiding in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006). Another study demonstrates its use in synthesizing non-proteinogenic amino-acid methyl esters with acid-sensitive side chains from a chiral glycine derivative (Hoffmann & Seebach, 1997).

Enzymatic Synthesis and Antioxidant Activity

In biochemical research, this compound is used in enzymatic synthesis processes. An example is the synthesis of butyl hydroxycinnamates using the Aspergillus niger type A feruloyl esterase. This study also evaluated the inhibitory effects of these synthesized compounds on LDL-oxidation, demonstrating their potential antioxidant activity (Vafiadi, Topakas, Alissandratos, Faulds, & Christakopoulos, 2008).

Applications in Organic Chemistry

The compound finds applications in organic chemistry, particularly in the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which facilitates the synthesis of complex organic molecules such as 2-methoxy-6-methylbenzoic acid and lunularic acid (Reitz & Massey, 1990).

Applications in Material Science

In the field of material science, the tert-butyl ester of this compound is utilized in the synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series. The study examines the effect of the tert-butyl tail on mesomorphism, highlighting its significance in the development of new materials with specific properties (Thakur & Patel, 2020).

properties

IUPAC Name

tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPAIHVCLZLRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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